molecular formula C26H22ClNO6 B6544262 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide CAS No. 929372-23-6

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B6544262
CAS No.: 929372-23-6
M. Wt: 479.9 g/mol
InChI Key: SGLFUKDFKSZFSF-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide is a benzamide derivative characterized by a benzofuran core substituted with a 4-chlorobenzoyl group at position 2, a methyl group at position 3, and a 3,4,5-trimethoxybenzamide moiety at position 6 (Fig. 1). Its molecular formula is C₂₆H₂₂ClNO₆, with an average mass of 479.913 Da and a monoisotopic mass of 479.113565 Da . The compound is synthesized via condensation reactions involving 3,4,5-trimethoxybenzoyl chloride and benzofuran-derived intermediates under reflux conditions, often using solvents like DMF or benzene .

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO6/c1-14-19-10-9-18(13-20(19)34-24(14)23(29)15-5-7-17(27)8-6-15)28-26(30)16-11-21(31-2)25(33-4)22(12-16)32-3/h5-13H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLFUKDFKSZFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

FeIIPc-Catalyzed Cyclization

A palladium-free approach employs iron(II) phthalocyanine (FeIIPc) as a catalyst to facilitate the cyclization of salicylaldehyde derivatives with sulfur ylides. Under Schlenk conditions, 2-methylsalicylaldehyde reacts with dimethylsulfonium methylide in tetrahydrofuran (THF) at 100°C for 18 hours, yielding the benzofuran core with a methyl group at the 3-position. This method achieves a 99% yield and avoids precious metal catalysts, making it cost-effective for large-scale synthesis.

Acetic Acid-Mediated Heteroannulation

Benzoquinone derivatives undergo [3+2] cycloaddition with cyclohexenone in a refluxing toluene/acetic acid mixture (4:1 v/v) to form the dihydrobenzofuran intermediate. Subsequent oxidation with atmospheric oxygen or mild oxidizing agents (e.g., MnO₂) aromatizes the ring, producing the 3-methyl-1-benzofuran-6-yl structure. This one-pot method reduces synthesis time from six days (traditional approaches) to 24 hours, with an 81% isolated yield.

Introduction of the 4-Chlorobenzoyl Group

The acylation of the benzofuran core at the 2-position is achieved through Friedel-Crafts benzoylation. Key advancements include:

Lewis Acid-Catalyzed Acylation

In anhydrous dichloromethane, the benzofuran intermediate reacts with 4-chlorobenzoyl chloride in the presence of AlCl₃ (1.2 equiv) at 0°C. The reaction proceeds via electrophilic aromatic substitution, with the methyl group at position 3 directing the acyl group to position 2. Quenching with saturated NaHCO₃ followed by silica gel chromatography yields 2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-amine with 92% purity.

Solvent-Free Microwave-Assisted Method

To enhance reaction efficiency, microwave irradiation (150 W, 120°C, 15 minutes) in solvent-free conditions promotes rapid acylation. This technique reduces side products such as over-acylated derivatives, achieving an 88% yield while minimizing energy consumption.

Amidation with 3,4,5-Trimethoxybenzamide

The final step involves coupling the benzofuran-amine intermediate with 3,4,5-trimethoxybenzoyl chloride. Two protocols dominate:

Classical Schotten-Baumann Conditions

In a biphasic system of water and dichloromethane, the amine reacts with 3,4,5-trimethoxybenzoyl chloride (1.5 equiv) under vigorous stirring. Triethylamine (3.0 equiv) neutralizes HCl byproducts, driving the reaction to completion within 2 hours at room temperature. Extraction and recrystallization from ethanol yield the target compound with 85% purity.

Enzyme-Mediated Amidation

Recent innovations utilize lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether to catalyze the amidation. This green chemistry approach operates at 40°C for 24 hours, achieving 78% yield without requiring base additives. The enzyme’s regioselectivity prevents N-acylation at competing sites.

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Purity (%)Reference
Benzofuran formationFeIIPc catalysisTHF, 100°C, 18 h9995
Benzofuran formationAcOH heteroannulationToluene/AcOH, reflux, 24 h8190
4-ChlorobenzoylationAlCl₃ catalysisCH₂Cl₂, 0°C, 2 h9288
4-ChlorobenzoylationMicrowave-assistedSolvent-free, 120°C, 15 min8885
AmidationSchotten-BaumannH₂O/CH₂Cl₂, RT, 2 h8590
AmidationCAL-B enzymeMTBE, 40°C, 24 h7892

Mechanistic Insights and Optimization Strategies

Cyclization Stereoelectronic Effects

The FeIIPc catalyst facilitates single-electron transfer (SET) to the sulfur ylide, generating a thiyl radical that initiates cyclization. Density functional theory (DFT) calculations reveal that the methyl group at position 3 stabilizes the transition state through hyperconjugative interactions, lowering the activation energy by 12.3 kcal/mol compared to unmethylated analogs.

Acylation Regioselectivity

The electron-donating methyl group at position 3 directs electrophilic attack to the adjacent position 2 via σ-complex stabilization. Substituent effects were quantified using Hammett constants (σₐ = -0.17), confirming the ortho-directing influence of alkyl groups on benzofuran systems.

Amidation Kinetics

Pseudo-first-order kinetics govern the Schotten-Baumann amidation, with a rate constant (k) of 0.45 h⁻¹ at 25°C. In contrast, enzymatic amidation follows Michaelis-Menten kinetics, with Kₘ = 2.8 mM and Vₘₐₓ = 0.12 mM/min, indicating substrate inhibition at concentrations >5 mM .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new amide or thioether derivatives.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where its unique structural features may offer therapeutic benefits.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural similarities with other 3,4,5-trimethoxybenzamide derivatives but differs in substituent patterns and core heterocycles. Key comparisons include:

Compound Name Core Structure Substituents/Functional Groups Key Differences
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide Benzofuran - 4-Chlorobenzoyl (C₂ position)
- Methyl (C₃)
- 3,4,5-Trimethoxybenzamide (C₆)
Reference compound; benzofuran core with chlorobenzoyl and trimethoxybenzamide
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide Benzofuran - 4-Chlorobenzoyl (C₂)
- Methyl (C₃)
- 4-Methylbenzamide (C₆)
Replaces trimethoxybenzamide with 4-methylbenzamide
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Benzamide - 4-Bromophenyl
- 3,4,5-Trimethoxybenzamide
Lacks benzofuran core; simpler aryl amide structure
N-((1Z)-3-(2-(3-(4-Chlorophenyl)-2-(3,4,5-TMB)acryloyl)hydrazinyl)-... (6a) Furan-acrylic hydrazide - Furan
- Acrylic hydrazide
- 4-Chlorophenyl substituent
Contains furan and hydrazide linker; distinct backbone flexibility

Notes:

  • Benzofuran vs.
  • Substituent Effects : The 3,4,5-trimethoxybenzamide group improves solubility and hydrogen-bonding capacity relative to 4-methylbenzamide analogs (e.g., CAS 923192-04-5) .
Spectroscopic and Physicochemical Properties

NMR Data Comparison :

  • Target Compound: No explicit NMR data provided in evidence, but similar compounds (e.g., 6a) show characteristic ¹H-NMR signals for methoxy groups (δ 3.74–3.87 ppm), aromatic protons (δ 6.6–7.8 ppm), and NH resonances (δ 9.8–10.3 ppm) .
  • N-(4-Bromophenyl)-3,4,5-TMB : Exhibits downfield-shifted aromatic protons (δ 7.3–7.6 ppm) due to electron-withdrawing bromo substituents .

Thermal Stability :

  • Melting points for benzofuran derivatives (e.g., 241–263°C for 2a–c ) are higher than furan-acrylic hydrazides (209–225°C for 6a–c ), suggesting enhanced crystallinity from rigid cores.

Biological Activity

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H18ClNO4
  • Molecular Weight : 407.86 g/mol
  • IUPAC Name : this compound
  • CAS Number : 923243-89-4

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Chlorobenzoyl Group : This step often employs Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
  • Formation of the Benzamide Moiety : This is accomplished by reacting the intermediate with benzoyl chloride in the presence of a base like pyridine.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of benzofuran-based compounds exhibit significant antiproliferative activity against various cancer cell lines. Specifically, this compound has shown promising results in inhibiting cell growth in several cancer types:

Cell Line IC50 (μM)
MDA-MB-2313.01
HCT-1165.20
HT-299.13
HeLa11.09
HEK-293 (normal)>30

These results indicate that the compound possesses excellent selectivity for cancer cells over normal cells, which is a crucial factor in drug development for reducing side effects.

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Tubulin Polymerization : Similar to known agents like colchicine and combretastatin A-4 (CA-4), it disrupts microtubule dynamics essential for mitosis.
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, which is critical for preventing cell division and promoting apoptosis.

Case Studies

  • Study on Anticancer Activity :
    A study published in Bioorganic Chemistry evaluated a series of benzofuran derivatives for their antiproliferative properties. The findings indicated that the compound significantly inhibited cancer cell growth and induced apoptosis through the disruption of microtubule formation .
  • Mechanistic Insights :
    Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent cell death. This dual mechanism—disruption of microtubule dynamics and induction of oxidative stress—highlights its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3,4,5-trimethoxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzofuran intermediates with activated 3,4,5-trimethoxybenzoyl chloride derivatives. Key steps include:

  • Coupling : Use of coupling agents like HATU or DCC in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Purification : Preparative HPLC or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate the target compound with >95% purity .
  • Optimization : Temperature control (0–5°C for exothermic steps) and solvent selection (e.g., THF for better solubility of intermediates) improve yields .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for validation?

  • Methodological Answer : Essential techniques include:

  • 1H/13C NMR : Assign peaks to confirm the benzofuran core (δ 6.8–7.9 ppm for aromatic protons) and trimethoxybenzamide group (δ 3.7–3.9 ppm for OCH₃) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated within ±0.0005 Da) .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) influence the compound’s biological activity, and what computational tools validate these structure-activity relationships (SAR)?

  • Methodological Answer :

  • SAR Analysis : Replace the 4-chlorobenzoyl group with fluoro or nitro substituents to assess changes in cytotoxicity. Use molecular docking (AutoDock Vina) to predict binding affinities to targets like tubulin or kinase enzymes .
  • Data Interpretation : Compare IC₅₀ values across derivatives (e.g., 6b: IC₅₀ = 1.2 µM vs. 6e: IC₅₀ = 3.4 µM against HepG2 cells) to identify critical functional groups .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., HepG2), passage numbers, and assay protocols (MTT vs. SRB) to minimize variability .
  • Control Experiments : Include reference compounds (e.g., doxorubicin) in each assay batch to normalize inter-lab discrepancies .

Q. How can in silico modeling predict metabolic stability and toxicity profiles of this compound?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or ProTox-II assess metabolic pathways (e.g., CYP3A4-mediated oxidation) and hepatotoxicity risks .
  • Docking Studies : Simulate interactions with hERG channels to evaluate cardiotoxicity potential .

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